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molecular formula C8H10BrNO2 B8314980 4-Bromo-2-ethyl-5-methoxy-pyridine 1-oxide

4-Bromo-2-ethyl-5-methoxy-pyridine 1-oxide

Cat. No. B8314980
M. Wt: 232.07 g/mol
InChI Key: MXOFRVQTSSSTJD-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

Phosphorous tribromide (5.5 mL) was added to a solution of 4-bromo-2-ethyl-5-methoxy-pyridine 1-oxide (1.25 g, 5.4 mmol) dissolved in CH2Cl2 (40 mL). The reaction mixture was heated to 50° C. for 1 hour. After cooling to room temperature the mixture was poured into ice and made basic with 15% NaOH and extracted with CH2Cl2. The organic extracts were dried over Na2SO4 and concentrated to a clear oil (1.13 g, 97%). 1H NMR (400 MHz, CDCl3): δ 1.28 (t, J=7.6 Hz, 3 H), 2.75 (q, J=7.6 Hz, 2 H), 3.97 (s, 3 H), 7.37 (s, 1 H), 8.13 (s, 1 H)
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)Br.[Br:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][N+:9]([O-])=[C:8]([CH2:15][CH3:16])[CH:7]=1.[OH-].[Na+]>C(Cl)Cl>[Br:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][N:9]=[C:8]([CH2:15][CH3:16])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
1.25 g
Type
reactant
Smiles
BrC1=CC(=[N+](C=C1OC)[O-])CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
ADDITION
Type
ADDITION
Details
was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a clear oil (1.13 g, 97%)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=NC=C1OC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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